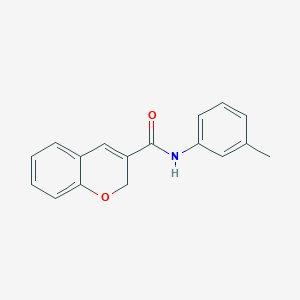

2H-1,4-Benzothiazine-7-carboxylic acid, 3,4-dihydro-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

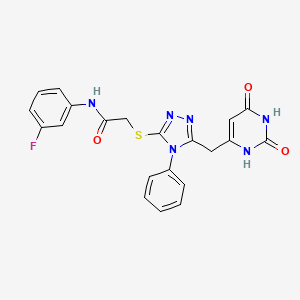

“2H-1,4-Benzothiazine-7-carboxylic acid, 3,4-dihydro-” is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields . It’s also known as "3,4-Dihydro-2H-1,4-benzothiazine" .

Synthesis Analysis

The synthesis of “2H-1,4-Benzothiazine-7-carboxylic acid, 3,4-dihydro-” involves a one-pot procedure for transesterification and cleavage of the N-acetyl group to prevent racemization during the hydrolysis of the methyl ester group . The synthesized benzothiazines might serve as useful building blocks for enantioselective synthesis of pharmacologically active compounds .Molecular Structure Analysis

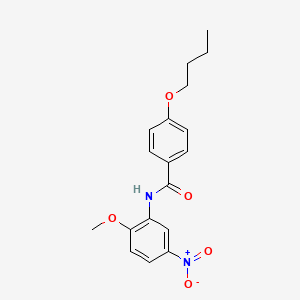

The molecular formula of “2H-1,4-Benzothiazine-7-carboxylic acid, 3,4-dihydro-” is C9H9NO2S . The average mass is 195.238 Da and the monoisotopic mass is 195.035400 Da .Chemical Reactions Analysis

“2H-1,4-Benzothiazine-7-carboxylic acid, 3,4-dihydro-” can be used as a catalyst for the synthesis of 4H-pyran, pyranopyrazole, and pyrazolo[1,2-b]phthalazine derivatives by a one-pot multi-component reaction (MCR) in water .Physical And Chemical Properties Analysis

The density of “2H-1,4-Benzothiazine-7-carboxylic acid, 3,4-dihydro-” is 1.4±0.1 g/cm3 . The boiling point is 400.9±45.0 °C at 760 mmHg . The vapor pressure is 0.0±1.0 mmHg at 25°C . The enthalpy of vaporization is 68.7±3.0 kJ/mol .Wissenschaftliche Forschungsanwendungen

Organic Chemistry and Catalysis

- L-Proline as an Organo-Catalyst : L-Proline, a natural amino acid, acts as a bifunctional catalyst in organic chemistry. It catalyzes different asymmetric syntheses and is crucial for synthesizing various heterocyclic structures like coumarin, benzothiazoles, and others. The importance of such catalysts in organic chemistry is immense, and L-Proline also acts as a 'Green catalyst', highlighting its significance in environmentally friendly chemical processes (Thorat et al., 2022).

Pharmacology and Biochemical Applications

Benzene Polycarboxylic Acid in Environmental Analysis : Benzene polycarboxylic acid (BPCA) is used for the analysis of pyrogenic black carbons in environmental samples. However, it is indicated that BPCA markers may not be solely indicative of black carbon but more generally of condensed organic matter in soils and aquatic systems. This reveals the complexity and potential cross-reactivity in environmental biochemical analyses, which might be relevant when considering the environmental fate or biochemical interactions of compounds like "2H-1,4-Benzothiazine-7-carboxylic acid, 3,4-dihydro-" (Chang et al., 2018).

Diminazene Aceturate in Pharmacological Research : Diminazene aceturate, developed more than six decades ago, has been extensively studied for its therapeutic potential. The compound showcases a wide range of pharmacological applications beyond its antitrypanosomal activity, suggesting promising new applications. This highlights the potential of old drugs or compounds to be repurposed or studied for new therapeutic uses, a concept that might be relevant for "2H-1,4-Benzothiazine-7-carboxylic acid, 3,4-dihydro-" in pharmaceutical research (Oliveira & Freitas, 2015).

Wirkmechanismus

While the exact mechanism of action for “2H-1,4-Benzothiazine-7-carboxylic acid, 3,4-dihydro-” is not specified, it’s known that the N-methyl-D-aspartate (NMDA) receptor mediates neuronal signaling and affects the neuronal plasticity, outgrowth, and survival of cells . Excessive stimulation of NMDA receptors causes the degeneration and death of neurons, which may play a role in the etiology of neurodegenerative disorders such as Parkinson’s and Alzheimer’s diseases .

Zukünftige Richtungen

The future directions for “2H-1,4-Benzothiazine-7-carboxylic acid, 3,4-dihydro-” could involve further pharmacological studies with each enantiomer separately because of the ligand stereo-discrimination at the co-agonist binding site of the NMDA receptor . It could also serve as a building block for preparing the corresponding 2-substituted benzothiazine-3-carboxylic acids with high enantiomeric purity .

Eigenschaften

IUPAC Name |

3,4-dihydro-2H-1,4-benzothiazine-7-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2S/c11-9(12)6-1-2-7-8(5-6)13-4-3-10-7/h1-2,5,10H,3-4H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQBFMDTYGSMTHZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=C(N1)C=CC(=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2H-1,4-Benzothiazine-7-carboxylic acid, 3,4-dihydro- | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-methoxy-5-methylphenyl)-7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2415126.png)

![Methyl 3-(2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B2415127.png)

![3-(4-(2-([1,4'-bipiperidin]-1'-yl)-2-oxoethyl)phenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione hydrochloride](/img/structure/B2415130.png)

![1'-(methylsulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2415139.png)

![5-(Aminomethyl)benzo[d]oxazol-2-amine](/img/structure/B2415145.png)

![2-(4-Methoxyphenyl)-1-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2415147.png)